methyl 4-{(Z)-[2-(4-chloro-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate
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Overview
Description
METHYL 4-{[(4Z)-2-(4-CHLORO-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(4Z)-2-(4-CHLORO-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chlorinated nitrophenyl group. The final step involves esterification to form the methyl benzoate derivative. Reaction conditions often include the use of catalysts such as palladium complexes and solvents like acetone or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(4Z)-2-(4-CHLORO-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
METHYL 4-{[(4Z)-2-(4-CHLORO-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-{[(4Z)-2-(4-CHLORO-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chlorobenzoate
- Methyl 4-bromobenzoate
- Ethyl 4-chlorobenzoate
Uniqueness
METHYL 4-{[(4Z)-2-(4-CHLORO-3-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE is unique due to its combination of a chlorinated nitrophenyl group and an oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C18H11ClN2O6 |
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Molecular Weight |
386.7 g/mol |
IUPAC Name |
methyl 4-[(Z)-[2-(4-chloro-3-nitrophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate |
InChI |
InChI=1S/C18H11ClN2O6/c1-26-17(22)11-4-2-10(3-5-11)8-14-18(23)27-16(20-14)12-6-7-13(19)15(9-12)21(24)25/h2-9H,1H3/b14-8- |
InChI Key |
OAULGTXNAGNOJD-ZSOIEALJSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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